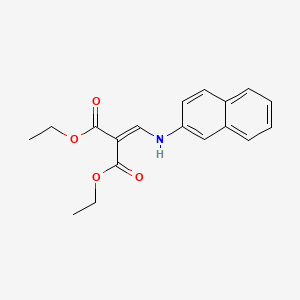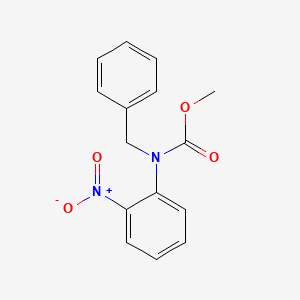
Methyl benzyl(2-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl benzyl(2-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a methyl group, a benzyl group, and a 2-nitrophenyl group attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzyl(2-nitrophenyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as crystallization or distillation to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl benzyl(2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Benzyl(2-aminophenyl)carbamate.
Reduction: Benzylamine and methanol.
Substitution: Various benzyl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Methyl benzyl(2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl benzyl(2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. The compound’s nitro group can also participate in redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Benzyl carbamate
- 2-Nitrophenyl carbamate
Comparison
Methyl benzyl(2-nitrophenyl)carbamate is unique due to the presence of both benzyl and 2-nitrophenyl groups, which confer distinct chemical and biological properties. Compared to methyl carbamate, it has enhanced stability and reactivity due to the aromatic substituents. Benzyl carbamate lacks the nitro group, making it less reactive in redox reactions. 2-Nitrophenyl carbamate, while similar, does not have the benzyl group, which affects its overall reactivity and application potential .
Eigenschaften
CAS-Nummer |
91044-39-2 |
|---|---|
Molekularformel |
C15H14N2O4 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
methyl N-benzyl-N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c1-21-15(18)16(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(19)20/h2-10H,11H2,1H3 |
InChI-Schlüssel |
LFSKYAQVZQHYNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



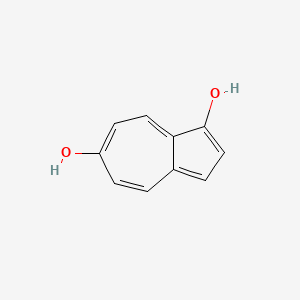
![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)
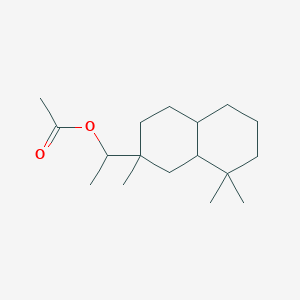

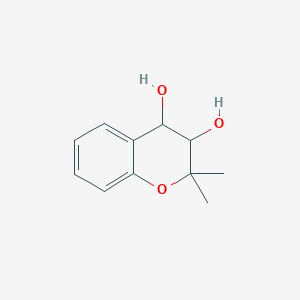
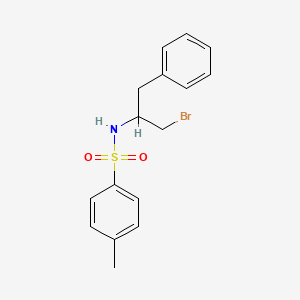


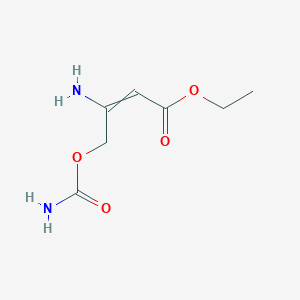
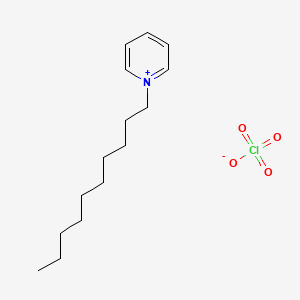

![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)
